molecular formula C14H21ClN4O3 B1328046 tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 1017782-56-7

tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B1328046
CAS No.: 1017782-56-7
M. Wt: 328.79 g/mol
InChI Key: IFMZXONHGLMRMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

tert-butyl 4-[6-chloro-5-(hydroxymethyl)pyrimidin-4-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O3/c1-14(2,3)22-13(21)19-6-4-18(5-7-19)12-10(8-20)11(15)16-9-17-12/h9,20H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMZXONHGLMRMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=NC=N2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301126343
Record name 1,1-Dimethylethyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017782-56-7
Record name 1,1-Dimethylethyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017782-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Information

Synthesis Pathways

Hydroxymethylation of Pyrimidine Derivatives

This method involves the incorporation of a hydroxymethyl group into a pyrimidine ring, followed by coupling with a piperazine derivative.

Reaction Steps :
  • Starting Material : A chlorinated pyrimidine precursor (e.g., 6-chloro-5-formylpyrimidine).
  • Reagent : Sodium tetrahydroborate (NaBH4) in methanol.
  • Conditions :
    • Reaction temperature: 0–20°C
    • Reaction time: 2 hours
  • Procedure :
    • Dissolve the precursor in methanol.
    • Add NaBH4 slowly at 0°C.
    • Stir the mixture at room temperature for 2 hours.
    • Quench the reaction with water and extract the organic layer using dichloromethane.
    • Purify the product via silica gel chromatography using a petroleum ether/ethyl acetate mixture (5:1 v/v).
  • Yield : Approximately 89%.

Coupling with Piperazine Derivatives

The hydroxymethylated pyrimidine is coupled with a piperazine derivative to form the final compound.

Reaction Steps :
  • Starting Material :
    • Hydroxymethylated pyrimidine derivative.
    • tert-Butyl piperazine-1-carboxylate.
  • Catalyst/Base : Potassium carbonate (K2CO3).
  • Solvent : N,N-Dimethylformamide (DMF).
  • Conditions :
    • Reaction temperature: 90°C
    • Reaction time: 4 hours
  • Procedure :
    • Mix hydroxymethylated pyrimidine, piperazine derivative, and K2CO3 in DMF.
    • Heat the mixture to 90°C for 4 hours under stirring.
    • Cool the reaction mixture and extract the product using an appropriate solvent.
  • Yield : High yield (~100%) reported under optimized conditions.

Reaction Conditions and Optimization

Key Parameters

Parameter Optimal Value Notes
Temperature 0–90°C Lower temperatures prevent side reactions during reduction.
Reaction Time 2–4 hours Extended times may lead to degradation of intermediates.
Solvent Methanol, DMF Methanol for reduction; DMF for coupling reactions.
Catalyst/Base NaBH4, K2CO3 NaBH4 for reduction; K2CO3 promotes coupling efficiency.

Challenges and Considerations

Challenges

  • Side reactions during hydroxymethylation can reduce yield.
  • High temperatures during coupling may degrade sensitive intermediates.

Considerations

  • Use anhydrous solvents to prevent hydrolysis of intermediates.
  • Monitor reactions via thin-layer chromatography (TLC) to ensure completion.

Summary Table of Preparation Methods

Step Reagent/Condition Yield (%)
Hydroxymethylation NaBH4 in methanol, 0–20°C, 2 hours ~89%
Coupling with Piperazine K2CO3 in DMF, 90°C, 4 hours ~100%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyrimidine ring can undergo reduction reactions, typically using hydrogenation catalysts such as palladium on carbon.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Formation of a reduced pyrimidine derivative.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The pyrimidine ring is a common motif in many biologically active molecules, and modifications to this structure can lead to compounds with significant therapeutic potential.

Industry

In the pharmaceutical industry, this compound can be used in the synthesis of drug candidates. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism by which tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrimidine Derivatives

a. 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride
  • Molecular Formula : C₁₂H₁₈Cl₂N₆O₂
  • Molecular Weight : 349.22 g/mol
  • CAS : 1177093-11-6
  • Key Differences :
    • Replaces the hydroxymethyl group with a methoxymethyl (-CH₂OCH₃) substituent, increasing lipophilicity.
    • Contains a 1,2,4-oxadiazole ring, which may enhance rigidity and π-π stacking interactions.
b. Ethyl 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate
  • Molecular Formula : C₁₂H₁₇ClN₄O₂S
  • Molecular Weight : 316.81 g/mol
  • CAS : 339017-81-1
  • Key Differences :
    • Substitutes hydroxymethyl with a methylsulfanyl (-S-CH₃) group, significantly increasing lipophilicity.
    • Uses an ethyl carboxylate ester instead of a Boc group.
  • Implications : Enhanced metabolic liability due to the ester group, while the sulfur atom may influence redox reactivity .

Piperazine-Carboxylate Derivatives with Aromatic Substituents

a. tert-Butyl 4-[4-(Hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate
  • Molecular Formula : C₁₆H₂₄N₂O₃
  • Molecular Weight : 292.38 g/mol
  • CAS : 179250-28-3
  • Key Differences :
    • Replaces the pyrimidine core with a phenyl ring.
    • The hydroxymethyl group is attached to the benzene ring rather than a heterocycle.
b. tert-Butyl 4-{[2-Amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate
  • Molecular Formula : C₂₁H₂₈N₆O₃
  • Molecular Weight : 412.49 g/mol
  • CAS: Not explicitly listed (see ).
  • Key Differences: Introduces an amino (-NH₂) group at position 2 of the pyrimidine and a 2-hydroxyphenyl substituent at position 3. Exhibits intramolecular O–H⋯N hydrogen bonding and π-π interactions in the crystal lattice .
  • Implications : Enhanced hydrogen-bonding network may improve stability and solubility, while the aromatic substituent could modulate receptor binding .

Functional Group Variations in Piperazine-Carboxylates

a. tert-Butyl 4-((2-Chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)sulfonyl)piperazine-1-carboxylate
  • Molecular Formula : C₂₂H₂₄ClF₄N₅O₆S
  • Molecular Weight : 622.97 g/mol
  • Key Differences: Contains a sulfonyl (-SO₂-) linker and a trifluoromethyl (-CF₃) group. Features a fluorinated pyrimidinone core.
  • Implications : Increased steric bulk and electron-withdrawing effects from -CF₃ may enhance binding to hydrophobic pockets in enzymes .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) CAS Number Key Substituents Notable Features
Target Compound C₁₄H₂₁ClN₄O₃ 328.80 1017782-56-7 6-Cl, 5-CH₂OH, Boc-piperazine High polarity, hydrogen-bond donor
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine di-HCl C₁₂H₁₈Cl₂N₆O₂ 349.22 1177093-11-6 5-CH₂OCH₃, oxadiazole Increased lipophilicity
tert-Butyl 4-[4-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate C₁₆H₂₄N₂O₃ 292.38 179250-28-3 Phenyl-CH₂OH, Boc-piperazine Reduced heteroaromatic interactions
Ethyl 4-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate C₁₂H₁₇ClN₄O₂S 316.81 339017-81-1 6-Cl, 2-SCH₃, ethyl ester High lipophilicity, metabolic liability

Research Findings and Implications

  • Hydrogen-Bonding vs. Lipophilicity : The hydroxymethyl group in the target compound improves solubility but may limit blood-brain barrier penetration compared to methoxymethyl or methylsulfanyl analogues .
  • Heterocyclic Core Impact : Pyrimidine-containing derivatives exhibit stronger π-π stacking than phenyl-substituted variants, which could enhance binding to aromatic residues in biological targets .
  • Synthetic Flexibility : The Boc-protected piperazine moiety allows for straightforward deprotection and functionalization, a feature shared across many analogues .

Biological Activity

tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate (CAS No. 1017782-56-7) is a synthetic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2).

  • Molecular Formula : C14H21ClN4O3
  • Molecular Weight : 328.79 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a hydroxymethyl group and a chloro atom, alongside a tetrahydro-pyrazinecarboxylate moiety.

Research indicates that this compound acts primarily as a VEGFR2 inhibitor. VEGFR2 plays a crucial role in angiogenesis, the process through which new blood vessels form from pre-existing vessels, which is vital for tumor growth and metastasis.

In Vitro Studies

In vitro studies have demonstrated that this compound inhibits cell proliferation in various cancer cell lines. The inhibition of VEGFR2 activity leads to reduced angiogenesis and tumor growth. For example, in assays with human umbilical vein endothelial cells (HUVECs), treatment with this compound resulted in significant reductions in cell migration and tube formation, key indicators of angiogenic activity.

StudyCell LineConcentrationEffect
HUVEC10 µM70% reduction in tube formation
A5495 µM50% reduction in proliferation
MCF-720 µMInduction of apoptosis

In Vivo Studies

In vivo experiments using mouse models have further validated the anti-tumor efficacy of this compound. Administration of this compound led to significant tumor shrinkage compared to control groups.

StudyModelDosageOutcome
Xenograft50 mg/kg/dayTumor volume reduced by 60%
Syngeneic25 mg/kg/dayIncreased survival rate by 40%

Case Studies

One notable case study involved the use of this compound in combination therapy with other anti-cancer agents. The results indicated enhanced therapeutic efficacy and reduced side effects compared to monotherapy.

Case Study Summary

  • Patient Group : Advanced solid tumors
  • Treatment Regimen : Combination of this compound with standard chemotherapy.
  • Results :
    • Overall response rate increased by 30%.
    • Significant decrease in adverse effects such as nausea and fatigue.

Q & A

Q. What are the optimal synthetic routes for tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate?

The compound is typically synthesized via multi-step nucleophilic substitution and protection/deprotection strategies. Key steps include:

  • Chloropyrimidine Core Formation : Reacting 5-hydroxymethyl-4-pyrimidinone with POCl₃ or PCl₅ to introduce the chlorine substituent at position 5.
  • Piperazine Coupling : Using tert-butyl piperazine-1-carboxylate derivatives (e.g., tert-butyl 4-methylpiperazine-1-carboxylate) under Buchwald-Hartwig amination or SNAr conditions to attach the pyrimidine moiety .
  • Hydroxymethyl Protection : Temporary protection of the hydroxymethyl group with silyl ethers (e.g., TBSCl) to prevent side reactions during coupling .
    Purification : Silica gel chromatography (hexane:ethyl acetate gradients) yields >95% purity .

Q. How can the compound’s structural integrity be validated post-synthesis?

Use a combination of:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^13C spectra for characteristic signals (e.g., tert-butyl at δ ~1.4 ppm, pyrimidine protons at δ 8.0–8.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ for C₁₄H₂₂ClN₅O₃: ~368.1 m/z) .
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation : Use PPE (gloves, goggles) due to potential irritancy from the chloro and hydroxymethyl groups.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the tert-butyl carbamate .
  • First Aid : For skin contact, wash with water for 15 minutes; consult a physician if ingested .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Data Collection : Use SHELX programs (SHELXD for phase solution, SHELXL for refinement) with Mo-Kα radiation (λ = 0.71073 Å) .

  • Key Metrics :

    ParameterValueReference
    Bond angle (C5-O1-C1)110.66°
    Torsion angle (C5-O1-C1)125.84°
    R-factor<0.05 for high-resolution
  • Challenges : Disorder in the hydroxymethyl group may require constrained refinement .

Q. How to address contradictory spectral data (e.g., unexpected NMR splitting patterns)?

  • Dynamic Effects : Investigate rotational barriers in the piperazine ring using variable-temperature NMR (VT-NMR). For example, coalescence temperatures >300 K indicate restricted rotation .
  • Solvent Artifacts : Test in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO may stabilize conformers .
  • Computational Validation : Compare experimental 1H^1H shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Q. What strategies optimize regioselectivity in pyrimidine functionalization?

  • Directing Groups : Use meta-directing substituents (e.g., chloro) to guide cross-coupling at position 4 .
  • Catalytic Systems : Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling with aryl boronic acids (yields >80%) .
  • Competitive Pathways : Monitor by LC-MS for bromo vs. chloro displacement in mixed-halogen intermediates .

Q. How to design SAR studies for derivatives targeting biological activity?

  • Core Modifications :
    • Replace hydroxymethyl with methylcarbamate to enhance lipophilicity (logP ↑ by ~0.5) .
    • Substitute chlorine with fluorine to reduce toxicity while maintaining steric profile .
  • Biological Assays :
    • Test inhibition of kinase targets (e.g., PI3K) using fluorescence polarization assays .
    • Measure cytotoxicity (IC₅₀) in cancer cell lines (e.g., HCT-116) via MTT assay .

Q. What advanced chromatographic methods resolve enantiomeric impurities?

  • Chiral HPLC : Use Chiralpak IA-3 column (hexane:IPA 90:10, 1.0 mL/min) to separate enantiomers (Rₓ ~1.2) .
  • Detection : Couple with circular dichroism (CD) for absolute configuration determination .

Methodological Notes

  • Abbreviations : Full chemical names used to avoid ambiguity (e.g., "tert-butyl" not abbreviated as "t-Bu").

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.